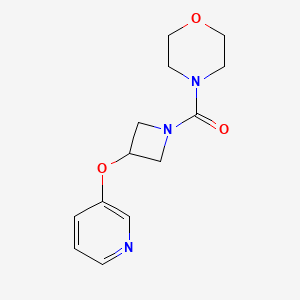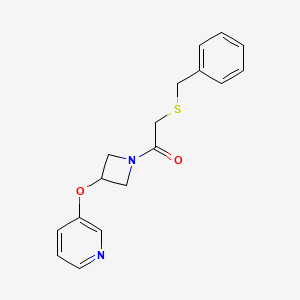
Morpholino(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholino(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, also known as MPAM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPAM is a small molecule that can bind to specific proteins and alter their function, making it a useful tool for studying various biological processes.
Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Research
Morpholino(3-(pyridin-3-yloxy)azetidin-1-yl)methanone: has been studied for its potential as a muscarinic receptor 1 agonist in Alzheimer’s dementia models. The compound’s structure allows it to act on the M1 acetylcholine muscarinic receptor, which plays a significant role in cognitive processing and memory. Research indicates that increasing the lipophilic carbon chain on the nitrogen atom of the morpholine ring enhances the affinity for the M1 receptor, suggesting potential therapeutic applications for Alzheimer’s disease .
Diagnostic Applications
The unique properties of Morpholinos, such as backbone charge neutrality, resistance to enzymatic degradation, and a weak impact of ionic strength on their hybridization behavior, make them suitable for diagnostic applications. They can be used in label-free electrochemical detection of nucleic acids, offering a promising approach for rapid and sensitive diagnostic tests .
Peptide Research
Morpholinos are employed in peptide research due to their ability to form stable and selective bonds with amino acids and dipeptides. This property is particularly useful in the synthesis of novel compounds with potential therapeutic applications, including the treatment of neurodegenerative diseases .
Neuropharmacology
In neuropharmacology, Morpholinos can be used to modulate neurotransmitter systems, such as the cholinergic system, which is implicated in conditions like Alzheimer’s disease. By acting as muscarinic receptor agonists, they can influence learning, memory, and protect neurons from oxidative stress and apoptosis .
Eigenschaften
IUPAC Name |
morpholin-4-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-13(15-4-6-18-7-5-15)16-9-12(10-16)19-11-2-1-3-14-8-11/h1-3,8,12H,4-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUDODSCIFTURO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholino(3-(pyridin-3-yloxy)azetidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2743662.png)

![Thieno[3,2-b]furan-5-ylmethanol](/img/structure/B2743665.png)
![3-(3-Fluorophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2743666.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)piperidine-4-carboxamide](/img/structure/B2743670.png)
![4-Chloro-2-methoxy-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2743671.png)
![ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate](/img/structure/B2743677.png)

![3-Ethoxy-6-methoxybenzo[D]isoxazole](/img/structure/B2743680.png)
![methyl 7-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2743682.png)
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2743683.png)
